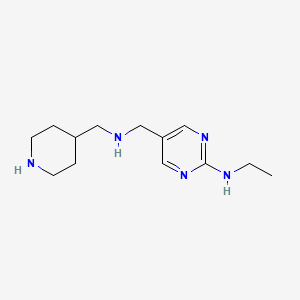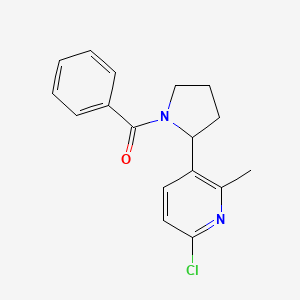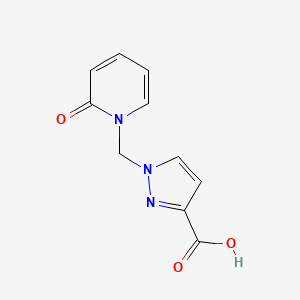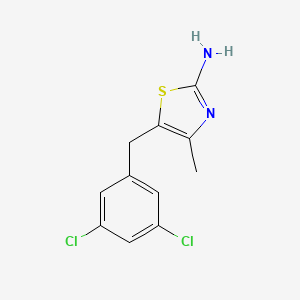
N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N'-hydroxy-2-morpholin-4-yl-2-phényléthanimidamide est un composé chimique de formule moléculaire C12H17N3O2. Il est connu pour sa structure unique, qui comprend un cycle morpholine, un groupe phényle et un groupe hydroxyle attaché à un squelette d'éthanimidamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N'-hydroxy-2-morpholin-4-yl-2-phényléthanimidamide implique généralement la réaction de la 2-morpholin-4-yl-phénylamine avec un aldéhyde ou une cétone approprié, suivie de l'introduction d'un groupe hydroxyle. Une méthode courante implique la dissolution de la 2-hydroxy-3-méthoxy-5-nitro-benzaldéhyde et de la 2-morpholin-4-yl-phénylamine dans une solution d'éthanol et l'agitation du mélange sous reflux pendant une heure. La solution résultante est ensuite laissée cristalliser, ce qui donne le composé souhaité .
Méthodes de production industrielle
La production industrielle du N'-hydroxy-2-morpholin-4-yl-2-phényléthanimidamide peut impliquer une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus serait optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres de réaction tels que la température, le solvant et le temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
Le N'-hydroxy-2-morpholin-4-yl-2-phényléthanimidamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes correspondants.
Réduction : Le groupe imidamide peut être réduit pour former des amines.
Substitution : Le groupe phényle peut subir des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Les réactions de substitution aromatique électrophile peuvent impliquer des réactifs comme le brome (Br2) ou l'acide nitrique (HNO3).
Principaux produits formés
Oxydation : Formation de cétones ou d'aldéhydes.
Réduction : Formation d'amines.
Substitution : Formation de dérivés phényliques substitués.
Applications de la recherche scientifique
Le N'-hydroxy-2-morpholin-4-yl-2-phényléthanimidamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel comme inhibiteur ou modulateur enzymatique.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action du N'-hydroxy-2-morpholin-4-yl-2-phényléthanimidamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxyle peut former des liaisons hydrogène avec les protéines cibles, tandis que le cycle morpholine et le groupe phényle peuvent interagir avec des poches hydrophobes. Ces interactions peuvent moduler l'activité des enzymes ou des récepteurs, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
N’-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with target proteins, while the morpholine ring and phenyl group can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-méthoxy-6-[(2-morpholin-4-yl-phénylamino)-méthylène]-4-nitro-cyclohexa-2,4-diénone
- 2-méthoxy-4-[1-(5-méthyl-2-morpholin-4-yl-cyclohex-2-ényl)-2-nitro-éthyl]-phénol
Unicité
Le N'-hydroxy-2-morpholin-4-yl-2-phényléthanimidamide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique et une activité biologique distinctes. La présence du cycle morpholine et du groupe hydroxyle permet des interactions polyvalentes avec diverses cibles moléculaires, ce qui en fait un composé précieux pour la recherche et le développement.
Propriétés
IUPAC Name |
N'-hydroxy-2-morpholin-4-yl-2-phenylethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c13-12(14-16)11(10-4-2-1-3-5-10)15-6-8-17-9-7-15/h1-5,11,16H,6-9H2,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRTZFFNNHGAHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=CC=C2)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methyl]propanamide](/img/structure/B11812235.png)


![2-amino-3-methyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B11812261.png)
![tert-Butyl 1-((2-acetoxy-2-phenylacetoxy)methyl)-5-(benzyloxy)-1H-benzo[e]indole-3(2H)-carboxylate](/img/structure/B11812264.png)
![3-(2,4-dichlorophenyl)-N-[(Z)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide](/img/structure/B11812270.png)




